molecular formula C17H9ClFN3O2 B2902868 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1081119-02-9

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No. B2902868
M. Wt: 341.73
InChI Key: HVAMBSYASLRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinolone family of antibiotics and is known for its potent antibacterial and antifungal properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one' involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the quinoline ring. The final step involves the introduction of the chloro and fluoro substituents on the phenyl and quinoline rings, respectively.

Starting Materials
2-chlorobenzoic acid, hydrazine hydrate, acetic anhydride, 4-chloro-6-fluoroquinazoline, sodium ethoxide, sulfuric acid, sodium nitrite, copper(I) bromide, potassium carbonate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylacetamide

Reaction
Synthesis of 2-chlorobenzohydrazide by reacting 2-chlorobenzoic acid with hydrazine hydrate in acetic anhydride, Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole by reacting 2-chlorobenzohydrazide with sodium ethoxide and sulfuric acid followed by treatment with sodium nitrite and copper(I) bromide, Synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one by reacting 4-chloro-6-fluoroquinazoline with potassium carbonate and acetonitrile followed by coupling with 3-(2-chlorophenyl)-1,2,4-oxadiazole in the presence of dimethylformamide and triethylamine in N,N-dimethylacetamide

Mechanism Of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves the inhibition of bacterial and fungal DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and ultimately the death of the bacterial or fungal cell.

Biochemical And Physiological Effects

Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has low toxicity and does not have significant adverse effects on normal human cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is its potent antibacterial and antifungal properties. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one. One area of research could focus on the development of new derivatives of this compound with improved solubility and potency. Another area of research could focus on the use of this compound in combination with other antibiotics or antifungal agents to enhance their effectiveness. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been studied for its potential use in the treatment of tuberculosis and malaria.

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAMBSYASLRYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

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